molecular formula C18H11ClN2O5S B4691630 METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE

METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B4691630
M. Wt: 402.8 g/mol
InChI Key: FCKIAKHFQVKOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a chromene, thiophene, and cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-oxo-2H-chromene and thiophene derivatives. The synthesis process may involve:

    Amidation Reaction:

    Cyano Group Introduction: The addition of the cyano group to the thiophene ring.

    Esterification: The formation of the ester group at the carboxylate position.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE: Shares the chromene and amido groups but differs in the thiophene and cyano groups.

    3-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOIC ACID: Similar chromene and amido groups, with a benzoic acid moiety instead of the thiophene and ester groups.

Uniqueness

METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[(6-chloro-2-oxochromene-3-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O5S/c1-8-12(7-20)16(27-14(8)18(24)25-2)21-15(22)11-6-9-5-10(19)3-4-13(9)26-17(11)23/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKIAKHFQVKOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
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METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
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METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE
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METHYL 5-(6-CHLORO-2-OXO-2H-CHROMENE-3-AMIDO)-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE

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